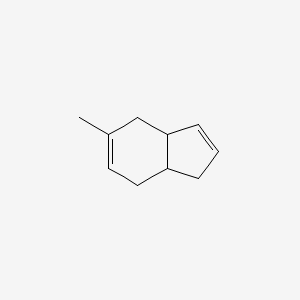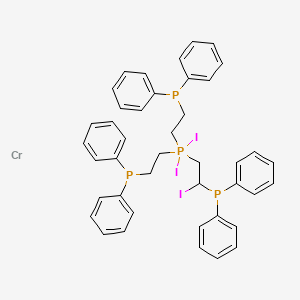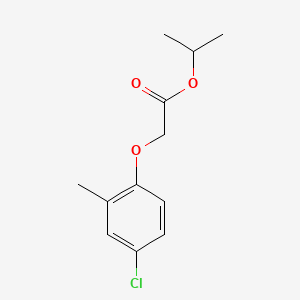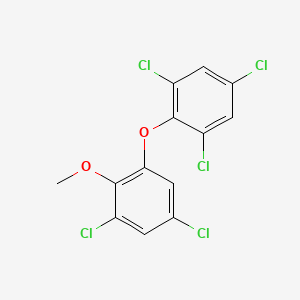
1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene is an organochlorine compound It is a derivative of trichlorobenzene, characterized by the presence of multiple chlorine atoms and a methoxyphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene typically involves multiple steps. One common method is the Sandmeyer reaction, which starts with 3,5-dichloroaniline. The process involves the following steps:
Diazotization: 3,5-dichloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to replace the diazonium group with a chlorine atom, forming 3,5-dichlorobenzene.
Methoxylation: The 3,5-dichlorobenzene is further reacted with methoxyphenol under specific conditions to introduce the methoxyphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and methoxyphenoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Tribromobenzene
Uniqueness
1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene is unique due to the presence of both chlorine atoms and a methoxyphenoxy group. This combination imparts distinct chemical properties, making it valuable for specific applications that other trichlorobenzene derivatives may not be suitable for.
Propiedades
Número CAS |
97534-02-6 |
|---|---|
Fórmula molecular |
C13H7Cl5O2 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1,3,5-trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H7Cl5O2/c1-19-13-10(18)4-7(15)5-11(13)20-12-8(16)2-6(14)3-9(12)17/h2-5H,1H3 |
Clave InChI |
IKAQRHZERSPKRJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


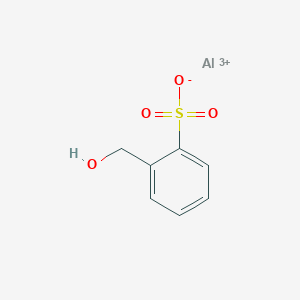

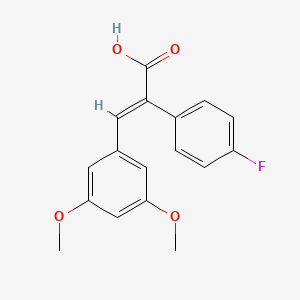


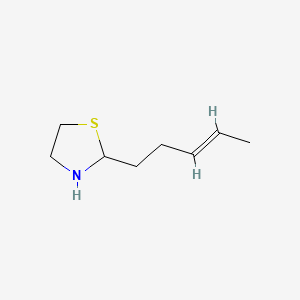
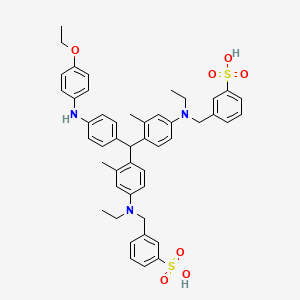
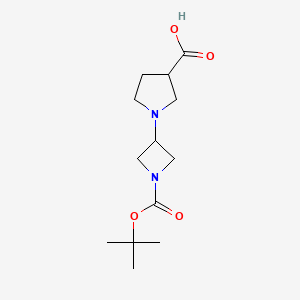
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)

